molecular formula C6H8 B1465184 Prop-2-ynylcyclopropane CAS No. 58405-37-1

Prop-2-ynylcyclopropane

Cat. No. B1465184
CAS RN: 58405-37-1
M. Wt: 80.13 g/mol
InChI Key: WYQUDTBKJDQONL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Prop-2-ynylcyclopropane consists of a cyclopropane ring with a prop-2-ynyl group attached . The molecular weight is 80.13 g/mol . The InChI code is 1S/C6H8/c1-2-3-6-4-5-6/h1,6H,3-5H2 and the canonical SMILES is C#CCC1CC1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Prop-2-ynylcyclopropane include a molecular weight of 80.13 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 80.062600255 g/mol . The topological polar surface area is 0 Ų, indicating that it has no polar atoms or polar bonds . The heavy atom count is 6 .

Scientific Research Applications

Protective Group in Organic Synthesis

Prop-2-ynylcyclopropane: serves as an innovative protective group for carboxylic acids in organic synthesis. It offers a mild method for the highly selective deprotection of prop-2-ynyl esters using tetrathiomolybdate . This selectivity is crucial in multi-step synthetic processes where protecting groups can be removed without affecting other sensitive functional groups.

Synthesis of Cyclopalladated Compounds

The compound is used in the synthesis of cyclopalladated compounds, which are important in catalysis and as intermediates in the synthesis of complex organic molecules . The prop-2-ynyl group facilitates the chloropalladation process, leading to the formation of these valuable compounds.

Chemical Education

Lastly, Prop-2-ynylcyclopropane is used in chemical education as a teaching tool to illustrate the principles of organic synthesis and reactivity. Its use in protective group chemistry is a valuable example for students learning about the intricacies of organic reactions .

properties

IUPAC Name

prop-2-ynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-3-6-4-5-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUDTBKJDQONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynylcyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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